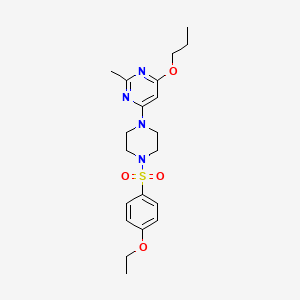

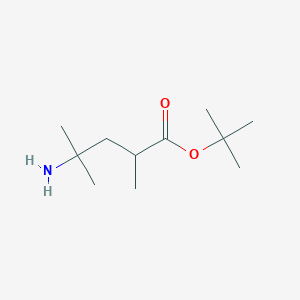

methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate, also known as MIPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIPG is a glycine derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.

科学的研究の応用

Synthesis and Characterization

Methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate and its derivatives have been extensively utilized in the synthesis and characterization of various organic compounds. For instance, specific derivatives have been leveraged for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, offering convenient methods for the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline through reduction and acid-promoted cyclization (Kommidi, Balasubramaniam, & Aidhen, 2010). Additionally, derivatives like phenylsulfonyl-methylated compounds have been developed through visible-light-promoted radical (phenylsulfonyl)methylation reactions, offering a mild and efficient pathway to these compounds (Liu & Li, 2016).

Environmental and Sewage Treatment Studies

In environmental contexts, compounds like N-(phenylsulfonyl)-glycine (PSG) have been tracked in municipal sewage treatment plants to understand their behavior and transformation into other compounds like N-(phenylsulfonyl)-sarcosine (PSS) through microbial processes. Such studies provide insights into the environmental fate of these compounds in sewage treatment scenarios (Krause & Schöler, 2000).

Chemical Activity Studies

Advanced chemical activity studies involving compounds like methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate derivatives have been conducted. These studies employ techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) to examine molecular and chemical properties, exploring their electrophilic and nucleophilic nature, and non-linear optical behaviors (Gültekin et al., 2020).

Polymer Science and Material Engineering

In the realm of polymer science and material engineering, these compounds have shown utility as well. For instance, guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophnyl-amine reaction, leveraging these compounds for precise control of cation functionality without deleterious side reactions, underscoring their significance in creating stable material structures (Kim et al., 2011).

Synthesis of Heterocyclic Compounds

Furthermore, derivatives of methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate have been pivotal in the synthesis of heterocyclic compounds. Strategies like the synthesis of dihydropyrazole from propargyl alcohol and N-sulfonylhydrazone highlight the versatility and utility of these compounds in creating complex molecular structures with potential applications in various fields (Zhu et al., 2011).

特性

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-4-iodoanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO4S/c1-21-15(18)11-17(13-9-7-12(16)8-10-13)22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKLALXWWKEJGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)I)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2592504.png)

![1,2-Bis[bis(chloromethyl)phosphoryloxy]ethane](/img/structure/B2592505.png)

![2-(4-Fluorophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2592510.png)

![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592515.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B2592520.png)

![7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2592522.png)